molecular formula C5H4O2S B147515 2-Thiophenecarboxylic acid CAS No. 527-72-0

2-Thiophenecarboxylic acid

Cat. No. B147515
CAS RN: 527-72-0
M. Wt: 128.15 g/mol
InChI Key: QERYCTSHXKAMIS-UHFFFAOYSA-N
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Patent
US05466861

Procedure details

To a solution of diisopropylamine (3.6 mL, 25.75 mmol) in 10 mL of THF at -78° C. under argon was added a 1.6M solution of n-butyllithium in hexane (16.1 mL, 25.75 mmol). The mixture was stirred for 15 min, and a solution of 2-thiophenecarboxylic acid 34 (1.5 g, 11.705 mmol) (2-thiophenecarboxylic acid 34 is readily available from Aldrich) in 5 mL of THF was added slowly. The mixture was stirred for 15 min, and ethyl chloroformate (2.7 mL, 28.33 mmol) was added. The mixture was stirred for 30 min at -78° C., and warmed to 0° C. for another 30 min. The reaction mixture was poured into saturated aqueous NaHCO3, and washed with 80% ethyl acetate/hexane. The aqueous layer was acidified with acetic acid and extracted with 80% ethyl acetate/hexane. The combined organic layers were dried over anhydrous MgSO4, filtered, and concentrated to afford a yellow solid. Flash chromatography yielded the desired acid 35 (1.76 g, 75%) as a white solid: m.p. >300° C. The structure of the product was also confirmed using IR, 1H NMR and mass spectroscopy.
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.7 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
75%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[S:19]1[CH:23]=[CH:22][CH:21]=[C:20]1[C:24]([OH:26])=[O:25].Cl[C:28]([O:30][CH2:31][CH3:32])=[O:29].C([O-])(O)=O.[Na+]>C1COCC1>[C:28]([C:23]1[S:19][C:20]([C:24]([OH:26])=[O:25])=[CH:21][CH:22]=1)([O:30][CH2:31][CH3:32])=[O:29] |f:5.6|

Inputs

Step One
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
16.1 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
S1C(=CC=C1)C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C(=O)O
Step Five
Name
Quantity
2.7 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
STIRRING
Type
STIRRING
Details
The mixture was stirred for 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 min at -78° C.
Duration
30 min
WASH
Type
WASH
Details
washed with 80% ethyl acetate/hexane
EXTRACTION
Type
EXTRACTION
Details
extracted with 80% ethyl acetate/hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a yellow solid

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(=O)(OCC)C1=CC=C(S1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.76 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.